Cas no 349395-87-5 (1-(4-bromobenzoyl)-4-methylpiperazine)
1-(4-bromobenzoyl)-4-methylpiperazine Chemical and Physical Properties
Names and Identifiers
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- (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone
- (4-bromophenyl)-(4-methylpiperazin-1-yl)methanone
- 1-(4-Bromobenzoyl)-4-methylpiperazine
- (4-Bromo[13C6]phenyl)(4-methylpiperazin-1-yl)methanone
- (4-bromophenyl)-(4-methylpiperazin-1-yl)-methanone
- (4-bromo-phenyl)-(4-methyl-piperazin-1-yl)-methanone
- 1-[(4-bromophenyl)carbonyl]-4-methylpiperazine
- AC1NB8YS
- AC1Q3ZSI
- Oprea1_017877
- ST000756
- SureCN578679
- AKOS000180761
- CS-0193341
- MFCD00448836
- W10412
- JNOKTDFRPPBDGI-UHFFFAOYSA-N
- SCHEMBL578679
- EN300-69216
- Z27705141
- (4-BROMOPHENYL)(4-METHYLPIPERAZINO)METHANONE
- (4-Bromophenyl)(4-methyl-1-piperazinyl)methanone
- WS-02366
- STK408102
- DTXSID70403569
- 349395-87-5
- DB-018545
- 1-(4-bromobenzoyl)-4-methylpiperazine
-
- MDL: MFCD00448836
- Inchi: 1S/C12H15BrN2O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3
- InChI Key: JNOKTDFRPPBDGI-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(N1CCN(C)CC1)=O
Computed Properties
- Exact Mass: 282.03700
- Monoisotopic Mass: 282.03678g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 23.6Ų
Experimental Properties
- Density: 1.403
- Boiling Point: 385.1°C at 760 mmHg
- Flash Point: 186.7°C
- Refractive Index: 1.585
- PSA: 23.55000
- LogP: 1.71250
1-(4-bromobenzoyl)-4-methylpiperazine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-bromobenzoyl)-4-methylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM169049-25g |
(4-Bromophenyl)(4-methylpiperazin-1-yl)methanone |
349395-87-5 | 95% | 25g |
$445 | 2021-08-05 | |
| TRC | B414863-25mg |
1-(4-Bromobenzoyl)-4-methylpiperazine |
349395-87-5 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B414863-50mg |
1-(4-Bromobenzoyl)-4-methylpiperazine |
349395-87-5 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B414863-250mg |
1-(4-Bromobenzoyl)-4-methylpiperazine |
349395-87-5 | 250mg |
$ 80.00 | 2022-06-07 | ||
| Alichem | A139001643-25g |
(4-Bromophenyl)(4-methylpiperazin-1-yl)methanone |
349395-87-5 | 95% | 25g |
$514.08 | 2023-09-02 | |
| Chemenu | CM169049-5g |
(4-Bromophenyl)(4-methylpiperazin-1-yl)methanone |
349395-87-5 | 95% | 5g |
$*** | 2023-05-30 | |
| abcr | AB461897-5 g |
1-(4-Bromobenzoyl)-4-methylpiperazine; . |
349395-87-5 | 5g |
€288.50 | 2023-04-21 | ||
| abcr | AB461897-10 g |
1-(4-Bromobenzoyl)-4-methylpiperazine; . |
349395-87-5 | 10g |
€457.00 | 2023-04-21 | ||
| abcr | AB461897-25 g |
1-(4-Bromobenzoyl)-4-methylpiperazine; . |
349395-87-5 | 25g |
€848.20 | 2023-04-21 | ||
| eNovation Chemicals LLC | K09339-25g |
1-(4-bromobenzoyl)-4-methylpiperazine |
349395-87-5 | 97% | 25g |
$1200 | 2024-06-05 |
1-(4-bromobenzoyl)-4-methylpiperazine Suppliers
1-(4-bromobenzoyl)-4-methylpiperazine Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jason Wan Lab Chip, 2020,20, 4528-4538
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 1-(4-bromobenzoyl)-4-methylpiperazine
Introduction to 1-(4-bromobenzoyl)-4-methylpiperazine (CAS No. 349395-87-5)
1-(4-bromobenzoyl)-4-methylpiperazine, a compound with the CAS number 349395-87-5, is a versatile molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a bromobenzoyl group with a 4-methylpiperazine moiety, making it a valuable candidate for various applications, including drug discovery and development.
The chemical structure of 1-(4-bromobenzoyl)-4-methylpiperazine consists of a piperazine ring substituted with a methyl group at the 4-position and a bromobenzoyl group at the 1-position. This arrangement imparts specific pharmacological properties that have been the subject of numerous studies. The bromobenzoyl group is known for its ability to interact with various biological targets, while the 4-methylpiperazine moiety can modulate the compound's lipophilicity and solubility, influencing its bioavailability and pharmacokinetic profile.
In recent years, 1-(4-bromobenzoyl)-4-methylpiperazine has been investigated for its potential therapeutic applications. One area of interest is its role as a scaffold for the development of novel antipsychotic agents. Research has shown that compounds derived from this scaffold can exhibit potent activity against dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia and other psychiatric disorders. A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of several derivatives of 1-(4-bromobenzoyl)-4-methylpiperazine, demonstrating their efficacy in preclinical models of schizophrenia.
Beyond its potential as an antipsychotic agent, 1-(4-bromobenzoyl)-4-methylpiperazine has also been explored for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Preclinical studies have indicated that derivatives of this compound can effectively inhibit pro-inflammatory cytokines, such as TNF-α and IL-6, thereby reducing inflammation and associated symptoms. These findings suggest that 1-(4-bromobenzoyl)-4-methylpiperazine may serve as a lead compound for the development of new anti-inflammatory drugs.
The pharmacokinetic properties of 1-(4-bromobenzoyl)-4-methylpiperazine have also been extensively studied. Its lipophilic nature allows it to cross biological membranes efficiently, which is crucial for achieving therapeutic concentrations at target sites. However, this property also raises concerns about potential off-target effects and toxicity. To address these issues, researchers have employed various strategies to optimize the compound's pharmacokinetic profile, such as modifying its chemical structure or using prodrug approaches to enhance its stability and reduce side effects.
In addition to its therapeutic potential, 1-(4-bromobenzoyl)-4-methylpiperazine has been used as a tool compound in chemical biology research. Its ability to selectively modulate specific biological pathways makes it a valuable reagent for probing cellular processes and identifying new drug targets. For example, studies have utilized this compound to investigate the role of specific enzymes in signal transduction pathways, providing insights into disease mechanisms and potential therapeutic interventions.
The synthesis of 1-(4-bromobenzoyl)-4-methylpiperazine typically involves multistep reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include the reaction of 4-bromobenzoic acid with 1-chloro-4-methylpiperazine in the presence of a coupling reagent such as EDC or HATU. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound, contributing to its broader availability for research purposes.
In conclusion, 1-(4-bromobenzoyl)-4-methylpiperazine (CAS No. 349395-87-5) is a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and pharmacological properties make it an attractive candidate for developing new therapeutic agents targeting psychiatric disorders, inflammatory diseases, and other conditions. Ongoing research continues to uncover new insights into the potential uses and mechanisms of action of this compound, further solidifying its importance in the field.
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